
Propan-2-yl 2-aminoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-aminoacetate, also known as isopropyl 2-aminoacetate, is an organic compound with the molecular formula C5H11NO2. It is a derivative of glycine, where the hydrogen atom of the carboxyl group is replaced by an isopropyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-aminoacetate can be synthesized through the esterification of glycine with isopropanol in the presence of an acid catalyst. The reaction typically involves heating glycine and isopropanol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction can be represented as follows:
Glycine+IsopropanolAcid CatalystPropan-2-yl 2-aminoacetate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance the production rate and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-aminoacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can react with the amino group under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Applications De Recherche Scientifique
Propan-2-yl 2-aminoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential role in biochemical pathways and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of propan-2-yl 2-aminoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. Additionally, its ester group can undergo hydrolysis to release glycine and isopropanol, which can further participate in biochemical reactions.
Comparaison Avec Des Composés Similaires
Propan-2-yl 2-aminoacetate can be compared with other similar compounds such as:
Methyl 2-aminoacetate: Similar structure but with a methyl group instead of an isopropyl group.
Ethyl 2-aminoacetate: Similar structure but with an ethyl group instead of an isopropyl group.
Butyl 2-aminoacetate: Similar structure but with a butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of this compound lies in its specific isopropyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and butyl counterparts
Propriétés
IUPAC Name |
propan-2-yl 2-aminoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(2)8-5(7)3-6/h4H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGOWOYJZYKTDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B180475.png)
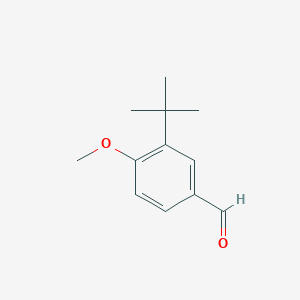
![2-Chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B180478.png)
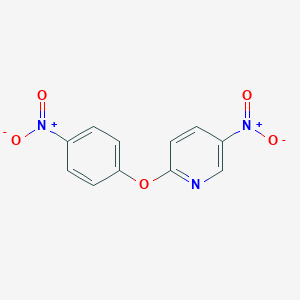

![Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-](/img/structure/B180485.png)
![(4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B180487.png)
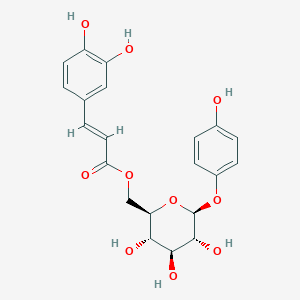
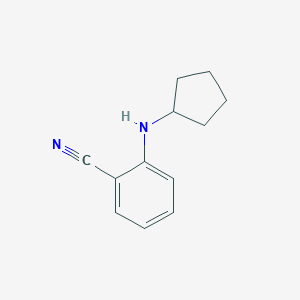
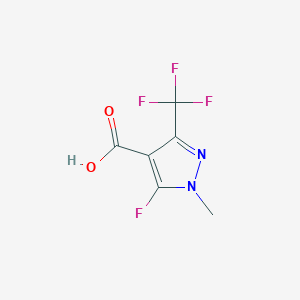
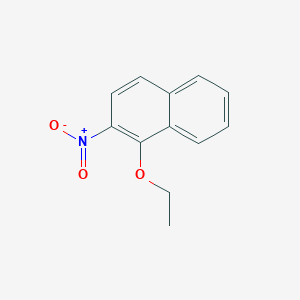
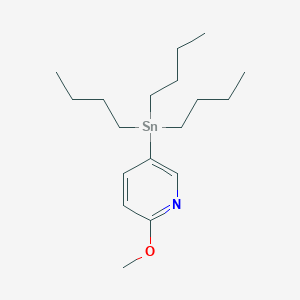
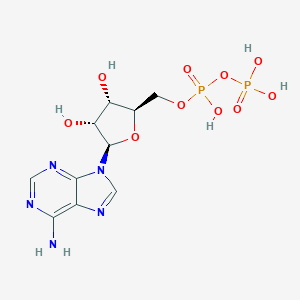
![[3-(Chlorosulfonyl)-4-methoxyphenyl]acetic acid](/img/structure/B180502.png)
